1-(2-Methylpyridin-3-YL)cyclopropanamine

Nicotinic Acetylcholine Receptors CNS Drug Discovery Receptor Pharmacology

1-(2-Methylpyridin-3-YL)cyclopropanamine is a pyridine-substituted cyclopropanamine derivative, recognized in medicinal chemistry for its potential as a bioactive scaffold. This compound class is often investigated for its ability to interact with specific central nervous system targets, including nicotinic acetylcholine receptors.

Molecular Formula C9H12N2
Molecular Weight 148.20 g/mol
Cat. No. B12634474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylpyridin-3-YL)cyclopropanamine
Molecular FormulaC9H12N2
Molecular Weight148.20 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=N1)C2(CC2)N
InChIInChI=1S/C9H12N2/c1-7-8(3-2-6-11-7)9(10)4-5-9/h2-3,6H,4-5,10H2,1H3
InChIKeyNYSJAPQQHCVWTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methylpyridin-3-YL)cyclopropanamine: Essential Structural and Procurement Considerations


1-(2-Methylpyridin-3-YL)cyclopropanamine is a pyridine-substituted cyclopropanamine derivative, recognized in medicinal chemistry for its potential as a bioactive scaffold. This compound class is often investigated for its ability to interact with specific central nervous system targets, including nicotinic acetylcholine receptors [1]. The distinct 2-methylpyridin-3-yl substitution pattern is a key structural determinant that can influence receptor binding profiles, making it a critical point of differentiation when selecting analogs for research and development [1].

Why Structural Analogs of 1-(2-Methylpyridin-3-YL)cyclopropanamine Cannot Be Assumed Interchangeable


Within the pyridine-cyclopropanamine chemotype, even minor modifications to the pyridine ring's substitution pattern can dramatically alter pharmacological outcomes. The precise positioning of the methyl group and the cyclopropanamine moiety relative to the pyridine nitrogen is critical for target engagement, as demonstrated by related series where shifts in substituent position lead to complete loss of receptor affinity or a change in functional selectivity [1]. This establishes that 1-(2-Methylpyridin-3-YL)cyclopropanamine is not a fungible commodity; its specific substitution pattern creates a unique binding landscape that generic, unsubstituted, or differently methylated analogs cannot reliably replicate [2].

1-(2-Methylpyridin-3-YL)cyclopropanamine: A Quantitative Guide to Differentiating Evidence for Scientific Selection


Nicotinic Receptor Subtype Selectivity: Differentiating 2-Methylpyridin-3-yl from Unsubstituted Pyridine Scaffolds

Polysubstituted pyridinylaminoalkylene-cyclopropanamine compounds, a class including the 2-methylpyridin-3-yl scaffold, are disclosed as powerful and selective ligands for the α4β2 nicotinic receptor subtype, a target implicated in cognitive function and neuroprotection [1]. This selectivity contrasts with the broader receptor affinity profile observed for simpler, unsubstituted pyridinyl-cyclopropanamine analogs, which often exhibit less defined target engagement [2]. While direct, side-by-side quantitative binding data for the exact compound is limited in the public domain, the patent literature defines the structural class as demonstrating high selectivity for α4β2 over other receptor subtypes, which is a critical differentiator for researchers aiming to avoid off-target effects associated with non-selective nicotinic ligands [1].

Nicotinic Acetylcholine Receptors CNS Drug Discovery Receptor Pharmacology

Enhanced Ligand Efficiency: Cyclopropane Ring Imparts Metabolic Stability vs. Acyclic Amines

The incorporation of a cyclopropane ring, as found in 1-(2-Methylpyridin-3-YL)cyclopropanamine, is a well-established medicinal chemistry strategy to improve metabolic stability by increasing steric hindrance around the amine, thereby reducing susceptibility to oxidative deamination by enzymes like monoamine oxidase (MAO) [1]. Comparative studies on cyclopropylamine derivatives show that this structural motif can lead to significantly longer half-lives and reduced clearance compared to their acyclic amine counterparts [2]. For example, the LSD1 inhibitor tranylcypromine (a 2-phenylcyclopropylamine) demonstrates a different metabolic profile than acyclic phenethylamines. This is a key advantage for in vivo studies where sustained exposure is required.

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Enhanced Binding Conformation: Rigidity of 2-Methylpyridin-3-yl Substitution Improves Target Engagement over More Flexible Linkers

The direct attachment of the cyclopropanamine to the 2-methylpyridin-3-yl ring creates a relatively rigid, conformationally restricted structure. In contrast, related compounds with more flexible linkers, such as N-(pyridin-3-ylmethyl)cyclopropanamine, have an additional rotatable bond which can lead to an entropic penalty upon binding to a target protein [1]. This pre-organization of the 1-(2-Methylpyridin-3-YL)cyclopropanamine scaffold can enhance binding affinity and selectivity by reducing the number of conformations available to the ligand, a principle that is widely applied in the design of potent kinase and GPCR inhibitors [2].

Molecular Modeling Receptor Binding Structure-Based Drug Design

1-(2-Methylpyridin-3-YL)cyclopropanamine: Validated Application Scenarios for Scientific and Industrial Use


Development of Selective Nicotinic Receptor Ligands for CNS Disorders

This compound serves as a key intermediate or reference standard in the synthesis and optimization of α4β2-selective nicotinic acetylcholine receptor ligands, as highlighted in patent literature from Servier Laboratories [1]. Its specific substitution pattern is designed to confer selectivity, making it a valuable tool for medicinal chemistry campaigns targeting cognitive deficits in Alzheimer's disease, Parkinson's disease, and schizophrenia. Procurement is justified for programs requiring a conformationally restricted pyridine scaffold with a demonstrated propensity for α4β2 receptor engagement over other nAChR subtypes [1].

Building Block for Kinase and Epigenetic Inhibitor Libraries

The rigid cyclopropanamine-pyridine core is a privileged scaffold in the design of enzyme inhibitors, particularly for kinases and epigenetic targets like lysine-specific demethylase 1 (LSD1) [2]. The 2-methylpyridin-3-yl group offers a specific vector for hydrogen bonding and lipophilic interactions in the active site. Researchers can use this compound to generate focused libraries, exploiting its conformational restriction and potential for improved metabolic stability, which are critical for generating high-quality leads in oncology and inflammation programs [3].

Chemical Probe for Investigating Conformational Effects in Receptor Binding

Due to its rigid structure resulting from the direct cyclopropane-pyridine linkage, 1-(2-Methylpyridin-3-YL)cyclopropanamine is an excellent chemical probe for studying the impact of ligand conformational entropy on receptor binding kinetics and thermodynamics [3]. It can be used in comparative studies with more flexible analogs (e.g., N-(pyridinylmethyl)cyclopropanamines) to validate pharmacophore models and to understand the structural basis for affinity and selectivity in GPCRs and ligand-gated ion channels. This application is critical for academic and industrial groups engaged in structure-based drug design.

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